
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide, also known as DFDOMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFDOMS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects. In
Scientific Research Applications
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide acts as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide binds to the active site of carbonic anhydrase, preventing the enzyme from functioning properly. This leads to a decrease in the production of bicarbonate ions, resulting in a decrease in pH and subsequent inhibition of various physiological processes.
Biochemical and Physiological Effects
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has also been shown to reduce the activity of carbonic anhydrase in the brain, which may have potential therapeutic applications in treating neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity for carbonic anhydrase. However, it also has limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has several potential future directions for scientific research. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to understand the long-term effects of 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide and its potential side effects.
Conclusion
In conclusion, 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has several advantages and limitations for lab experiments and has several potential future directions for scientific research.
Synthesis Methods
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide can be synthesized using various methods, including the reaction of 3,5-difluoroaniline with 4-hydroxytetrahydrofuran in the presence of methanesulfonyl chloride. Another method involves the reaction of 3,5-difluoroaniline with 4-hydroxytetrahydrofuran in the presence of triethylamine and methanesulfonyl chloride. The resulting product is then purified using column chromatography to obtain 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide.
properties
IUPAC Name |
1-(3,5-difluorophenyl)-N-(oxan-4-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c13-10-5-9(6-11(14)7-10)8-19(16,17)15-12-1-3-18-4-2-12/h5-7,12,15H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALZNOYATPWCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NS(=O)(=O)CC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Methylsulfanyl)phenyl]butanoic acid](/img/structure/B2456394.png)
![(3-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2456396.png)
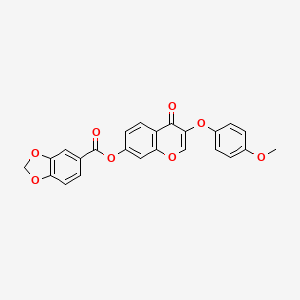
![methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate](/img/structure/B2456398.png)
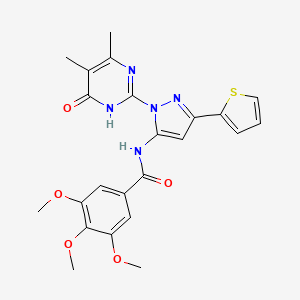
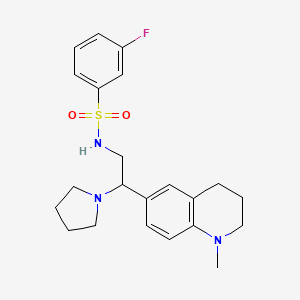
![3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2456402.png)
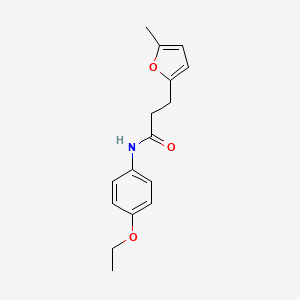
![4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide](/img/structure/B2456404.png)
![N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2456408.png)
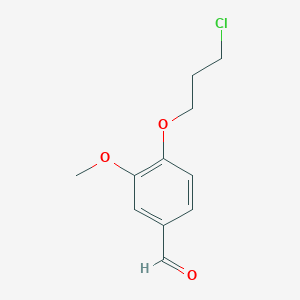

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl fluoride](/img/structure/B2456415.png)
